molecular formula C48H28F24O4P2 B3100218 (R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl CAS No. 1365531-85-6

(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl

Cat. No. B3100218
CAS RN: 1365531-85-6
M. Wt: 1186.6 g/mol
InChI Key: JDKXXRZDVSJSNQ-UHFFFAOYSA-N
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Description

This compound is a chiral ligand that acts as a chiral inducer in asymmetric catalytic reactions . It is widely used in the synthesis of chiral organic compounds and pharmaceutical intermediates .


Synthesis Analysis

The compound is in solid form and has a specific chemical structure, including ethyldicyclohexylphosphine and phenylphosphine . It also contains a ferrocenyl complex and a trifluoromethyl substituent . A safe and reliable preparation of the potentially explosive 3,5-bis (trifluoromethyl)phenyl Grignard and 3-trifluoromethylphenyl Grignard reagents, from the precursor bromides, is described .


Molecular Structure Analysis

The compound has an empirical formula of C41H37AuF18NO6PS2 and a molecular weight of 1273.78 . It contains a phosphine functional group .


Chemical Reactions Analysis

The compound is used extensively in promoting organic transformations . The 3,5-bis (trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .


Physical And Chemical Properties Analysis

The compound is a solid and has a melting point of 210-219 (decomposition) . It also contains a ferrocenyl complex and a trifluoromethyl substituent .

Scientific Research Applications

Chemical Properties and Applications

  • Flame Retardants and Environmental Concerns : Research has explored the environmental and health impacts of flame retardants, including brominated and phosphorus-containing compounds. These studies highlight the need for safer alternatives due to concerns about toxicity and endocrine disruption. The detailed chemical structure of "(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl" suggests potential applications in materials science, possibly as a flame retardant or in the development of novel materials with enhanced safety profiles (Zuiderveen, Slootweg, & de Boer, 2020).

  • Organic Light-Emitting Diodes (OLEDs) : The development of new conjugated systems for organic optoelectronics has led to the exploration of materials like BODIPY-based organic semiconductors for application in OLED devices. The specific compound , with its complex phosphino and tetramethoxy biphenyl groups, may contribute to this field by offering unique electronic properties suitable for OLEDs or other electronic applications (Squeo & Pasini, 2020).

  • Phosphonic Acid Derivatives : Phosphonic acids and their derivatives play a crucial role in various applications, including drug development, bone targeting, and the functionalization of surfaces. The bifunctional phosphino groups in the specified compound suggest potential utility in creating novel phosphonic acid derivatives with specific bioactive properties or for surface modification techniques (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

  • Synthesis of Macrocyclic Natural Products : Lawesson's reagent and related compounds are used in the synthesis of macrocyclic natural products, highlighting the importance of versatile reagents in organic synthesis. The complexity of "(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl" suggests its potential as a reagent or intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals (Larik et al., 2017).

Safety and Hazards

The compound is potentially explosive . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The target organs are the respiratory system .

Future Directions

The compound is used extensively in promoting organic transformations, and the 3,5-bis (trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts . This suggests that it has potential for further applications in the field of organic synthesis.

properties

IUPAC Name

[2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H28F24O4P2/c1-73-29-17-35(75-3)39(37(19-29)77(31-9-21(41(49,50)51)5-22(10-31)42(52,53)54)32-11-23(43(55,56)57)6-24(12-32)44(58,59)60)40-36(76-4)18-30(74-2)20-38(40)78(33-13-25(45(61,62)63)7-26(14-33)46(64,65)66)34-15-27(47(67,68)69)8-28(16-34)48(70,71)72/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKXXRZDVSJSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=C(C=C(C=C4P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H28F24O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107967
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1186.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365531-85-6
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365531-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(trifluoromethyl)phenyl]phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,2'-Bis[bis(3,5-trifluoromethylphenyl) phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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